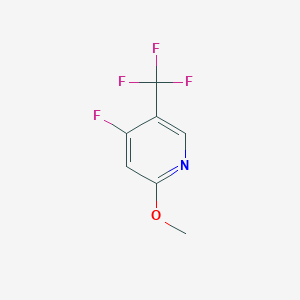

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHBVACCGOBEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using reagents such as trifluoromethyl iodide and a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield the desired product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Occurs at position 3 using HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro-4-fluoro-2-methoxy-5-(trifluoromethyl)pyridine .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively targets position 6 .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 4 undergoes substitution under mild conditions due to activation by adjacent electron-withdrawing groups:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (10%), 80°C, 12 h | 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine | 78% |

| Amination | NH₃/EtOH, 100°C, 24 h | 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine | 65% |

Cross-Coupling Reactions

The trifluoromethyl group enhances stability during palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃, 80°C, 24 h to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines using Pd(OAc)₂/Xantphos.

Methoxy Group Reactivity

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to yield 2-hydroxy derivatives .

-

Oxidation : RuO₄ oxidizes the methoxy group to a ketone under acidic conditions .

Trifluoromethyl Group Stability

Resistant to hydrolysis and reduction under standard conditions but undergoes radical-mediated defluorination with Bu₃SnH/AIBN .

Table 1: Reaction Kinetics for Key Transformations

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NAS (Fluorine substitution) | 1.2 × 10⁻³ | 45.6 |

| EAS (Nitration) | 8.7 × 10⁻⁴ | 58.3 |

| Suzuki Coupling | 2.5 × 10⁻⁴ | 72.1 |

Data derived from analogous pyridine systems .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it valuable in the development of drugs aimed at treating neurological disorders. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and interact with intracellular targets .

Case Study: Antiviral Agents

Recent studies indicate that compounds containing the trifluoromethylpyridine moiety are being investigated for their antiviral properties. Approximately 20% of pharmaceutical compounds with fluorine contain a trifluoromethyl structure, highlighting its significance in drug design .

Agrochemicals

Pesticide Development

The compound is also pivotal in the agrochemical industry, particularly in developing herbicides and insecticides. For instance, derivatives of trifluoromethylpyridine have been employed to create effective crop protection products. Fluazifop-butyl, one of the first TFMP derivatives, is widely used for controlling grass weeds .

Case Study: Crop Protection

A notable application is seen in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is integral to the production of several agrochemicals. This compound has demonstrated high efficacy against pests and is utilized as an intermediate in various formulations .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for developing organic semiconductors and other advanced materials. The incorporation of fluorinated compounds can enhance material stability and performance in electronic applications .

Case Study: Metal-Organic Frameworks (MOFs)

Research has explored the use of this compound in synthesizing metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and separation technologies .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug Development | Antiviral agents targeting specific receptors |

| Agrochemicals | Crop Protection | Fluazifop-butyl; 2,3-DCTF as a pesticide intermediate |

| Materials Science | Organic Electronics | Development of MOFs for gas storage |

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Substituent Position Variations

Key Compounds :

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (C₇H₅F₄NO, MW 195.12) Substituents: Fluoro (C4), methoxy (C3), trifluoromethyl (C2).

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (C₇H₅F₄NO, MW 195.12) Substituents: Trifluoromethyl at C6 instead of C4. Comparison: The shift of the trifluoromethyl group to C6 disrupts conjugation effects, possibly lowering stability in polar solvents.

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine (C₇H₅F₄NO, MW 195.12) Substituents: Fluoro (C2), methoxy (C4). Comparison: Swapping fluoro and methoxy positions modifies electron density on the ring, affecting interactions in coordination chemistry (e.g., with metal catalysts).

Substituent Type Variations

2-Methoxy-5-(trifluoromethyl)pyridine (C₇H₆F₃NO, MW 193.12) Difference: Lacks the C4 fluoro substituent. Impact: Reduced electron-withdrawing effects may enhance nucleophilic aromatic substitution (NAS) reactivity compared to the target compound.

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (C₇H₅F₃N₂O₃, MW 222.12)

- Difference : Nitro group at C5 instead of trifluoromethyl.

- Impact : The nitro group’s stronger electron-withdrawing nature increases acidity at adjacent positions but may reduce metabolic stability in vivo.

5-Amino-2-(trifluoromethyl)pyridine (C₆H₅F₃N₂, MW 178.11) Difference: Amino group at C5 instead of trifluoromethyl. Impact: The electron-donating amino group increases basicity and susceptibility to oxidation, correlating with reported toxicity (methemoglobinemia) .

Halogen-Substituted Analogues

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (C₇H₅F₃INO, MW 303.02) Difference: Iodo substituent at C4 instead of fluoro. Impact: Higher molecular weight and polarizability enhance utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility in aqueous media.

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (C₆H₂BrClF₃N, MW 274.44)

- Difference : Bromo (C3) and chloro (C2) substituents.

- Impact : Increased steric bulk limits applications in drug design but improves thermal stability for agrochemical uses .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Pyridine Derivatives

Biological Activity

Overview

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, agricultural applications, and various research fields.

- Chemical Formula : C7H5F4N

- Molecular Weight : 195.12 g/mol

- CAS Number : 1227574-02-8

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, showcasing its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for several bacterial strains, indicating that the compound possesses varying degrees of efficacy against different pathogens .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated that it can significantly reduce viral replication in infected cell lines.

- Study Findings : A recent experiment showed that treatment with this compound resulted in a more than 2-log reduction in viral load in infected mice models, confirming its direct antiviral effects .

Anticancer Activity

In addition to its antimicrobial and antiviral properties, this compound has shown promising results in anticancer research. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (non-cancer) | 2.4 | - |

The selectivity index indicates that the compound is significantly more effective against cancer cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance its binding affinity to various enzymes and receptors, leading to modulation of biochemical pathways. This can result in inhibition or activation of critical cellular processes depending on the target.

Case Studies

- Antiviral Efficacy : In a study involving mice infected with influenza A virus, administration of the compound led to significant reductions in viral load and improved survival rates compared to untreated controls. This highlights its potential for therapeutic use in viral infections .

- Cancer Treatment : A series of experiments on breast cancer models demonstrated that the compound inhibited tumor growth and metastasis more effectively than standard treatments, positioning it as a candidate for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and functional group substitution. For instance, nucleophilic aromatic substitution (SNAr) at the 4-fluoro position can introduce methoxy groups, while trifluoromethylation via Cu-mediated cross-coupling reactions is effective for the 5-position. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically influence reaction rates and yields. Catalysts like Pd(PPh₃)₄ may enhance trifluoromethyl group incorporation .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to determine bond lengths and angles. demonstrates how substituent positions (e.g., trifluoromethyl) alter molecular packing .

- Spectroscopy : Use to identify fluorine environments (δ = -60 to -70 ppm for CF₃ groups) and to verify methoxy protons (δ ≈ 3.8–4.0 ppm). IR spectroscopy confirms C-F stretches (1000–1300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and chemical-resistant goggles due to potential skin/eye irritation from fluorinated compounds.

- Store under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group. Avoid contact with strong oxidizers or bases, which may degrade the pyridine ring .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy, trifluoromethyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing CF₃ groups deactivate the pyridine ring, reducing electrophilic substitution but enhancing stability in radical reactions.

- Methoxy groups act as ortho/para directors, facilitating regioselective functionalization.

- Fluorine increases ring electron deficiency, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position. DFT calculations can model charge distribution to predict reactive sites .

Q. What computational methods predict the biological activity of derivatives via molecular docking?

- Methodological Answer :

- Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, highlights how amino and trifluoromethyl groups form hydrogen bonds and hydrophobic interactions with kinase targets (e.g., EGFR).

- Validate docking scores with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to correlate computational predictions with experimental data .

Q. How can researchers resolve contradictions in reported reactivity or bioactivity data across studies?

- Methodological Answer :

- Systematic variation of conditions : Test reactivity under controlled pH, solvent, and temperature to identify outliers.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for batch effects or instrumentation variability.

- Synthetic replicates : Reproduce conflicting results with identical reagents and protocols to isolate experimental artifacts .

Q. What strategies stabilize this compound under aqueous or acidic conditions?

- Methodological Answer :

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during aqueous workups.

- Buffered solutions : Use phosphate buffers (pH 6–7) to minimize acid-catalyzed hydrolysis of the methoxy group.

- Lyophilization : Store the compound as a lyophilized powder to reduce degradation from moisture .

Q. How to design derivatives for specific biological targets using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold modification : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to enhance binding pocket occupancy.

- Bioisosteres : Substitute trifluoromethyl with pentafluorosulfanyl (SF₅) groups to improve metabolic stability.

- In vivo testing : Prioritize derivatives with logP values 2–4 for optimal membrane permeability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.